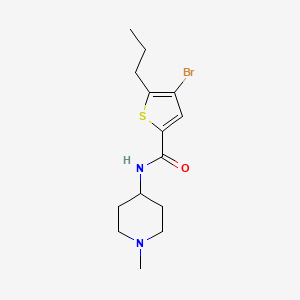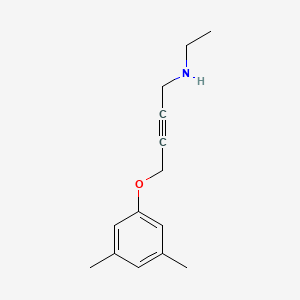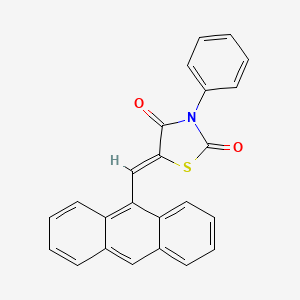
4-bromo-N-(1-methyl-4-piperidinyl)-5-propyl-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(1-methyl-4-piperidinyl)-5-propyl-2-thiophenecarboxamide, also known as BrPT or NLX-112, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BrPT is a selective agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress.
Mécanisme D'action
4-bromo-N-(1-methyl-4-piperidinyl)-5-propyl-2-thiophenecarboxamide acts as a selective agonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the brain. Activation of the 5-HT1A receptor leads to the inhibition of the adenylyl cyclase enzyme, which reduces the production of cyclic adenosine monophosphate (cAMP). This leads to a decrease in the activity of protein kinase A (PKA), which is involved in the regulation of various cellular processes, including neurotransmitter release, ion channel function, and gene expression.
Biochemical and Physiological Effects
4-bromo-N-(1-methyl-4-piperidinyl)-5-propyl-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel function, and the modulation of gene expression. 4-bromo-N-(1-methyl-4-piperidinyl)-5-propyl-2-thiophenecarboxamide has been shown to increase the release of serotonin, dopamine, and norepinephrine in various brain regions, which may contribute to its anxiolytic and antidepressant effects. 4-bromo-N-(1-methyl-4-piperidinyl)-5-propyl-2-thiophenecarboxamide has also been shown to modulate the function of ion channels, including the NMDA receptor, which is involved in learning and memory processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-bromo-N-(1-methyl-4-piperidinyl)-5-propyl-2-thiophenecarboxamide for lab experiments is its selectivity for the 5-HT1A receptor, which allows for the specific investigation of this receptor's function. 4-bromo-N-(1-methyl-4-piperidinyl)-5-propyl-2-thiophenecarboxamide is also relatively stable and can be easily synthesized in large quantities. However, one limitation of 4-bromo-N-(1-methyl-4-piperidinyl)-5-propyl-2-thiophenecarboxamide is its low potency, which may require high concentrations for some experiments.
Orientations Futures
There are several future directions for the study of 4-bromo-N-(1-methyl-4-piperidinyl)-5-propyl-2-thiophenecarboxamide, including the investigation of its potential therapeutic applications in various neurological and psychiatric disorders. Further studies are needed to elucidate the precise mechanisms underlying 4-bromo-N-(1-methyl-4-piperidinyl)-5-propyl-2-thiophenecarboxamide's effects on neurotransmitter release, ion channel function, and gene expression. Additionally, the development of more potent and selective agonists of the 5-HT1A receptor may lead to the discovery of new therapeutic agents for the treatment of various disorders.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(1-methyl-4-piperidinyl)-5-propyl-2-thiophenecarboxamide involves several steps, including the reaction of 2-bromo-5-nitrothiophene with 1-methyl-4-piperidone, followed by reduction with sodium borohydride and subsequent reaction with propyl isocyanate. The final product is obtained by the reaction of the intermediate compound with thionyl chloride and ammonia.
Applications De Recherche Scientifique
4-bromo-N-(1-methyl-4-piperidinyl)-5-propyl-2-thiophenecarboxamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies. 4-bromo-N-(1-methyl-4-piperidinyl)-5-propyl-2-thiophenecarboxamide has also been investigated as a potential treatment for neuropathic pain, drug addiction, and Alzheimer's disease.
Propriétés
IUPAC Name |
4-bromo-N-(1-methylpiperidin-4-yl)-5-propylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2OS/c1-3-4-12-11(15)9-13(19-12)14(18)16-10-5-7-17(2)8-6-10/h9-10H,3-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBSYUCNBOBGMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)NC2CCN(CC2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1-methylpiperidin-4-yl)-5-propylthiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4937509.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4937520.png)
![propyl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B4937525.png)
![N-(3,4-dimethylphenyl)-1-[2-(4-morpholinyl)benzoyl]-3-piperidinamine](/img/structure/B4937529.png)
![N-methyl-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4937531.png)

![4-[(4,4-dimethyl-2,6-dioxocyclohexyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-2-methoxyphenyl acetate](/img/structure/B4937541.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4937552.png)
![5-(2-chlorophenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B4937556.png)
![N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4937570.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B4937575.png)
![3-[2-(6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazino]propanoic acid](/img/structure/B4937580.png)

![ethyl 3-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4937625.png)